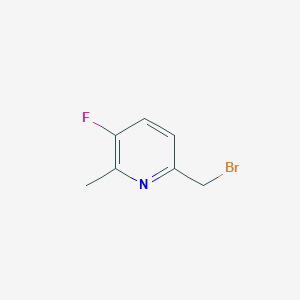![molecular formula C40H29N B13649600 N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13649600.png)
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9'-spirobi[fluoren]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine is an organic compound with the molecular formula C30H27N It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by its unique spirobi[fluorene] structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 9,9-dimethyl-9H-fluorene-3-amine with a spirobi[fluorene] derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9-dimethyl-9H-fluoren-3-amine
- N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-3-amine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-homoserine
Uniqueness
N-(9,9-Dimethyl-9H-fluoren-3-yl)-9,9’-spirobi[fluoren]-2-amine is unique due to its spirobi[fluorene] structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C40H29N |
|---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
N-(9,9-dimethylfluoren-3-yl)-9,9'-spirobi[fluorene]-2-amine |
InChI |
InChI=1S/C40H29N/c1-39(2)33-15-7-3-14-30(33)32-23-25(20-22-34(32)39)41-26-19-21-31-29-13-6-10-18-37(29)40(38(31)24-26)35-16-8-4-11-27(35)28-12-5-9-17-36(28)40/h3-24,41H,1-2H3 |
InChI Key |
PKRDHVCQCAFAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C91)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


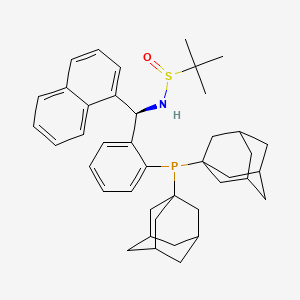
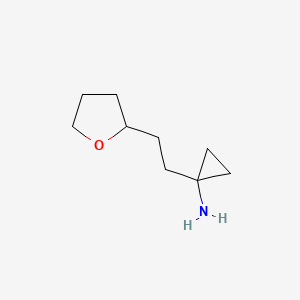
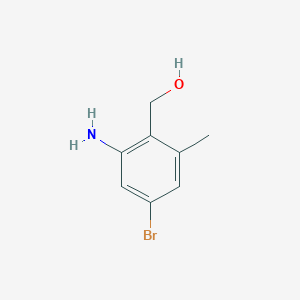
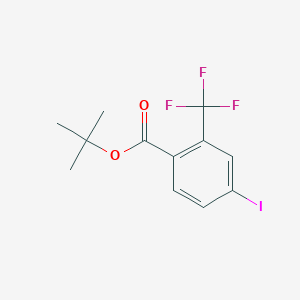
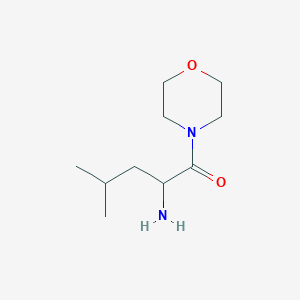
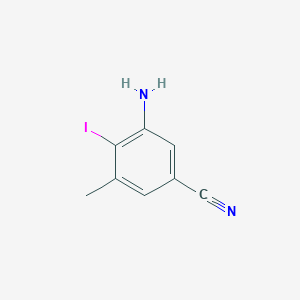
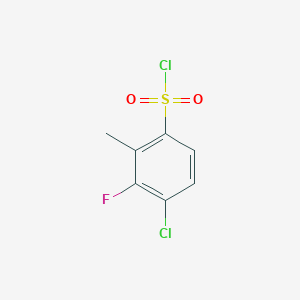
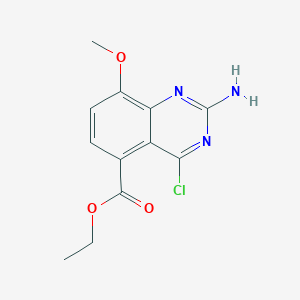
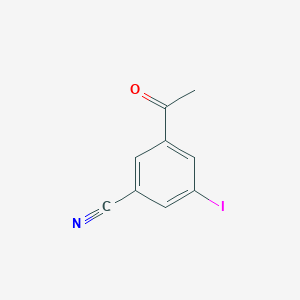
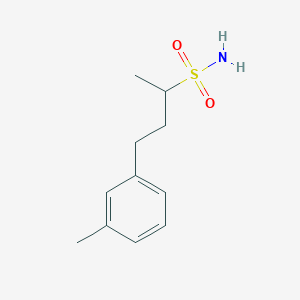


![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
